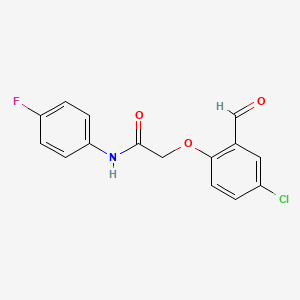

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJJIRLYOPEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

- Molecular Formula : C₁₅H₁₁ClFNO₃

- Molecular Weight : 307.71 g/mol

- CAS Number : 712294-40-1

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds in cancer therapy. The MTT assay is commonly used to assess cell viability against various cancer cell lines.

Table 1: Cytotoxicity Data of 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 12.5 | |

| A431 (Skin Cancer) | 15.0 | |

| HCT-15 (Colon Cancer) | 10.0 |

In the studies conducted, 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide exhibited significant cytotoxic effects, particularly against liver and colon cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may interact with specific proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis in treated cells. Molecular dynamics simulations have shown that the compound can bind to target proteins primarily through hydrophobic interactions, which are crucial for its biological activity .

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide can be influenced by modifications in its chemical structure. For instance, substitution patterns on the phenyl rings play a significant role in enhancing or diminishing its cytotoxic properties.

Table 2: SAR Insights for Related Compounds

| Compound Name | Substituent Type | IC₅₀ (µM) | Activity Level |

|---|---|---|---|

| 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide | Methyl Group | 15.0 | Moderate |

| 2-(4-bromo-2-formylphenoxy)-N-(3-fluorophenyl)acetamide | Bromo Group | 8.0 | High |

| 2-(3-nitrophenoxy)-N-(4-fluorophenyl)acetamide | Nitro Group | 20.0 | Low |

The presence of electron-withdrawing groups such as chlorine or bromine on the aromatic rings generally enhances the cytotoxicity of these compounds, while electron-donating groups tend to decrease it.

Case Studies

Recent research has focused on the application of this compound in combination therapies for enhanced efficacy against resistant cancer types. A study demonstrated that when used alongside standard chemotherapy agents like doxorubicin, there was a notable synergistic effect observed in reducing tumor growth in vitro and in vivo models .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide:

Overview

2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C15H11BrFNO3. A similar compound, 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide, has a bromo-substituted phenoxy group and a fluorophenylacetamide moiety. The combination of these functional groups gives it unique chemical and biological properties for applications in research and industry.

Properties

Key properties of similar compounds include:

- IUPAC Name : 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

- InChI : InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20)

- InChI Key : XKQZEQBMSUHTOS-UHFFFAOYSA-N

- Canonical SMILES : C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F

- Molecular Formula : C15H11BrFNO3

- Molecular Weight : 352.15 g/mol

Synonyms

Synonyms for N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide include :

- N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

- 88951-63-7

- Acetamide, N-(4-chlorophenyl)-2-(4-formylphenoxy)-

- SCHEMBL2557846

- DTXSID30368322

Potential Applications

While the search results do not specifically detail the applications of 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide, they do provide information on similar compounds, suggesting potential uses:

- Building block for synthesis : It can be used to create more complex molecules in chemistry.

- Probe or ligand : It may be utilized as a probe or ligand in biological and biochemical assays.

- Development of new materials : It can be used in developing new materials or as an intermediate in chemical manufacturing within the industry.

- Anticancer properties : Similar compounds have demonstrated anticancer properties and have been investigated for effects on cancer cell lines, showing potential in inhibiting tumor growth.

- Anti-inflammatory activity : It has been explored for anti-inflammatory properties, with research suggesting it can modulate inflammatory pathways, indicating a potential therapeutic role in treating inflammatory diseases.

Chemical Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo reactions such as:

- Oxidation : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing Effects : The target compound’s formyl and chloro groups enhance electron-withdrawing properties compared to simpler analogs like 2-Chloro-N-(4-fluorophenyl)acetamide . This may increase electrophilic reactivity, making it suitable for condensation or nucleophilic substitution reactions.

Bioactivity Potential: Derivatives with heterocyclic moieties (e.g., LBJ-01’s cyanopyridine , benzothiazole in ) exhibit enzyme inhibitory activity, suggesting the target compound’s formyl group could interact with biological targets through hydrogen bonding or Schiff base formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.